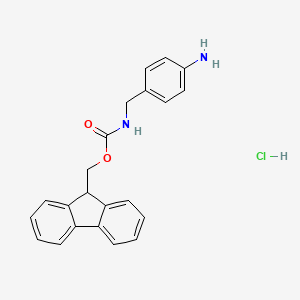

4-Fmoc-aminomethyl-aniline hydrochloride

Description

Contextualization within Modern Organic Synthesis and Bioconjugation Chemistry

In the realm of modern organic synthesis, particularly in peptide chemistry, the development and application of protecting groups have been a cornerstone of progress. lgcstandards.compublish.csiro.auresearchgate.net The ability to selectively mask and de-mask reactive functional groups is paramount for the successful construction of complex molecules. americanpeptidesociety.org Within this context, 4-Fmoc-aminomethyl-aniline hydrochloride emerges as a key player. Its utility is deeply rooted in the chemistry of the fluorenylmethyloxycarbonyl (Fmoc) group, a base-labile amine protecting group that has become a staple in solid-phase peptide synthesis (SPPS). lgcstandards.comamericanpeptidesociety.orgwikipedia.org The Fmoc strategy offers mild deprotection conditions, which is a significant advantage over acid-labile protecting groups like tert-butyloxycarbonyl (Boc), especially for the synthesis of long and complex peptides. americanpeptidesociety.org

Bioconjugation, the process of linking biomolecules to other molecules like drugs or imaging agents, heavily relies on bifunctional linkers. chemimpex.com this compound, with its distinct reactive ends, serves as an exemplary building block in this field. chemimpex.com The aniline (B41778) moiety provides a nucleophilic site that can be readily functionalized, while the Fmoc-protected aminomethyl group offers a latent amine that can be revealed at a desired stage of the synthesis. This dual functionality allows for the sequential and controlled assembly of bioconjugates.

Role as a Versatile Building Block in Complex Molecular Architectures

The structure of this compound makes it an exceptionally versatile building block for the synthesis of complex molecular architectures. chemimpex.com Its utility extends beyond simple peptide synthesis to the creation of more elaborate structures, including peptidomimetics, and functional materials. nih.govrsc.org The aniline portion of the molecule can participate in a variety of chemical transformations, such as diazotization followed by coupling reactions, or serve as a precursor for the formation of heterocyclic systems.

The presence of the aminomethyl spacer provides flexibility and a point of attachment that can be crucial for the biological activity or physical properties of the final molecule. Researchers have utilized this building block in the development of novel drug candidates and biologically active compounds. chemimpex.comchemimpex.com Its ability to introduce specific functional groups into larger molecules opens up avenues for creating compounds with tailored properties for applications in medicinal chemistry and material science. chemimpex.com

Overview of Key Functional Groups and Their Research Utility

The research utility of this compound is a direct consequence of the distinct properties of its constituent functional groups.

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group for the primary amine. wikipedia.org Its key advantage is its stability under acidic conditions and its clean removal with a mild base, typically piperidine (B6355638). lgcstandards.comwikipedia.org This orthogonality allows for selective deprotection without affecting acid-labile protecting groups elsewhere in the molecule, a cornerstone of modern peptide synthesis. chempep.com The fluorenyl group also possesses a strong UV absorbance, which can be used to monitor the progress of coupling and deprotection reactions. publish.csiro.auwikipedia.org

Aminomethyl Group: This flexible linker separates the aromatic aniline ring from the protected amine. This separation can be critical in biological applications, preventing steric hindrance and allowing for proper interaction of the aniline moiety or its derivatives with biological targets.

Aniline Moiety: The primary aromatic amine (aniline) is a versatile functional group. It is a weak base and a nucleophile, allowing it to participate in a wide range of reactions. nih.gov It can be acylated, alkylated, and used in the formation of amides, sulfonamides, and other derivatives. Furthermore, the aromatic ring can undergo electrophilic substitution reactions, providing a handle for further molecular elaboration.

Hydrochloride Salt: The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is often advantageous for handling and for reactions conducted in aqueous or polar organic media. solubilityofthings.com Aniline itself is an oily liquid that darkens on exposure to light, while its hydrochloride salt is a more stable crystalline solid. chemicalbook.com

Scope and Evolution of Research Applications

The research applications of this compound and related structures have evolved significantly. Initially recognized for its utility in peptide synthesis, its role has expanded into several cutting-edge areas of chemical and biological research. chemimpex.com

In drug discovery , this compound serves as a scaffold for creating libraries of compounds for high-throughput screening. Its application in the development of targeted therapies, including cancer research, is an area of active investigation, where it can be used to construct molecules that selectively interact with cancer cells. chemimpex.com

The field of biomaterials has also benefited from Fmoc-protected amino acids and related building blocks. rsc.org The inherent properties of the Fmoc group, such as its hydrophobicity and aromaticity, can promote self-assembly processes, leading to the formation of functional nanostructures like hydrogels and fibrils.

Furthermore, the aniline moiety has been explored in the context of conductive polymers and materials science , where aniline and its derivatives are precursors to polyaniline, a conducting polymer with various technological applications. While the direct use of this specific compound in large-scale polymer synthesis is not its primary application, the fundamental chemistry of the aniline group is central to this field.

The continued development of new synthetic methodologies and the increasing demand for complex, functional molecules ensure that this compound will remain a relevant and valuable tool for the research community.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 1220040-04-9 | thoreauchem.com |

| Molecular Formula | C22H21ClN2O2 | thoreauchem.com |

| Purity | ≥ 96% | thoreauchem.com |

Interactive Data Table: Properties of 4-(N-Fmoc-aminomethyl)aniline

| Property | Value | Source |

| CAS Number | 159790-81-5 | chemimpex.comcymitquimica.comscbt.comfluorochem.co.ukchemicalbook.comnih.gov |

| Molecular Formula | C22H20N2O2 | cymitquimica.comscbt.comnih.gov |

| Molecular Weight | 344.41 g/mol | scbt.com |

| Purity | ≥ 95% | chemimpex.comscbt.comfluorochem.co.uk |

| IUPAC Name | 9H-fluoren-9-ylmethyl N-[(4-aminophenyl)methyl]carbamate | nih.gov |

| Physical State | Solid | cymitquimica.comfluorochem.co.uk |

Structure

3D Structure of Parent

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(4-aminophenyl)methyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2.ClH/c23-16-11-9-15(10-12-16)13-24-22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21H,13-14,23H2,(H,24,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTSALRFHKJCHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220040-04-9 | |

| Record name | Carbamic acid, N-[(4-aminophenyl)methyl]-, 9H-fluoren-9-ylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220040-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Applications of 4 Fmoc Aminomethyl Aniline Hydrochloride in Chemical Research

Solid-Phase Peptide Synthesis (SPPS) and Peptide Chemistry

In the field of SPPS, which has become the predominant method for chemically synthesizing peptides, 4-Fmoc-aminomethyl-aniline hydrochloride and its derivatives are employed to create complex peptide structures and to introduce specific functionalities. chemimpex.comresearchgate.net SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble polymer support, a process that has been revolutionized by the development of specialized linkers and protecting group strategies. biosynth.comaltabioscience.com The use of Fmoc chemistry, in particular, is favored for its milder reaction conditions compared to the older Boc/Benzyl approach, making it compatible with a wider range of sensitive and modified peptides. altabioscience.comnih.gov

Integration as a C-Terminal Amino Acid Analog or Linker

One of the primary applications of 4-Fmoc-aminomethyl-aniline is its use as a handle or linker molecule to attach the first amino acid to the solid support in SPPS. chemimpex.combiosynth.com In this capacity, the aniline (B41778) nitrogen can be acylated by the C-terminal carboxylic acid of the first Fmoc-protected amino acid, anchoring it to the resin via a stable amide bond. The Fmoc group on the aminomethyl portion of the aniline linker is then removed, providing the free amine for the subsequent coupling of the next amino acid in the sequence.

This approach offers an alternative to traditional ester-based linkages, such as the Wang linker, and can be advantageous in specific contexts. iris-biotech.de For instance, anchoring via an amide bond to an aniline-derived linker can circumvent side reactions associated with ester linkages, such as racemization of the C-terminal amino acid during activation or diketopiperazine formation, particularly with C-terminal proline or glycine (B1666218) residues. iris-biotech.desigmaaldrich.com The linker itself essentially acts as a non-natural C-terminal moiety, which can be designed to impart specific properties to the final peptide or to facilitate a particular cleavage strategy. luxembourg-bio.combiosynth.com

In some applications, the entire aminomethyl-aniline structure can be considered a C-terminal amino acid analog. For example, it has been incorporated into bioactive peptides to probe structure-activity relationships, where the aromatic ring and the spacing provided by the aminomethyl group mimic or alter the presentation of the C-terminus. nih.gov

Design and Implementation of Cleavable Linker Systems

The true versatility of the 4-aminomethyl-aniline scaffold is realized in the design of advanced cleavable linker systems. nih.govnih.gov A cleavable linker is a molecular bridge that connects the peptide to the solid support and is designed to be broken under specific chemical conditions to release the synthesized peptide. biosynth.comnih.gov The aniline moiety is particularly amenable to the design of "safety-catch" linkers and precursors for generating peptide thioesters.

The "safety-catch" principle involves a linker that is stable to all conditions used during peptide synthesis but can be chemically "activated" in a separate step to become labile to one of those same conditions. nih.govmdpi.com This approach provides an extra layer of orthogonality and flexibility in synthesis. mdpi.com

Linkers derived from aniline derivatives are central to several safety-catch strategies. A common implementation involves a sulfonamide-based linker. Here, the aniline nitrogen of a resin-bound aniline derivative is functionalized to form a sulfonamide. This sulfonamide linker is exceptionally stable to both the acidic conditions used for Boc-group removal and the basic conditions for Fmoc-group removal. nih.gov

After the peptide chain has been fully assembled, the sulfonamide nitrogen is alkylated (the "activation" step). This modification renders the sulfonamide bond susceptible to cleavage by nucleophiles or strong acids, releasing the peptide amide from the resin. researchgate.net This strategy allows for the use of orthogonal protecting groups like Fmoc for the α-amine and acid-labile groups for side-chain protection, with the final cleavage being triggered by a unique activation step that does not compromise the protecting groups used during synthesis. nih.govmdpi.com

| Linker Type | Anchoring Chemistry | Activation Step | Cleavage Condition | Final Product |

|---|---|---|---|---|

| Sulfonamide Safety-Catch | Fmoc-amino acid coupled to resin-bound aniline | Alkylation of sulfonamide (e.g., with iodoacetonitrile) | Nucleophilic attack (e.g., thiolysis) or acidolysis | Peptide Amide or Thioester |

| Oxidative Safety-Catch | Peptide attached via a thioether linker | Oxidation of thioether to sulfone | Base-catalyzed β-elimination | Peptide Acid |

The generation of C-terminal peptide thioesters is essential for Native Chemical Ligation (NCL), a powerful method for chemically synthesizing large proteins. nih.gov However, the thioester bond is unstable to the standard piperidine (B6355638) conditions used for Fmoc deprotection in SPPS. nih.govnih.gov To overcome this, N-acylurea linkers have been developed as stable thioester precursors, or "surrogates." nih.govnih.gov

An advanced second-generation N-acylurea linker, known as MeDbz, is based on an o-amino(methyl)aniline moiety, a structural isomer of the para-substituted 4-aminomethyl-aniline. nih.gov The synthesis proceeds by coupling the C-terminal amino acid to the resin-bound aniline derivative. nih.gov After peptide elongation, the N-terminal amine of the linker is acylated and cyclized to form an N-acyl-N'-methylbenzimidazolinone (MeNbz) peptide. nih.govnih.gov This N-acylurea moiety is stable throughout the synthesis. Upon completion, it can be converted into a peptide thioester in the presence of an aryl thiol at neutral pH, which then readily participates in NCL reactions. nih.gov The MeDbz linker has proven robust, even allowing for the synthesis of challenging sequences like pentaglycine (B1581309) under microwave conditions at high temperatures. nih.gov This approach enables the efficient synthesis of all 20 natural amino acids as C-terminal residues for subsequent ligation. nih.gov

Facilitation of "Difficult Sequences" in Peptide Synthesis

A significant challenge in SPPS is the synthesis of so-called "difficult sequences." nih.gov These are peptide chains that have a high propensity to aggregate on the solid support, leading to incomplete deprotection and coupling reactions, and ultimately resulting in low yields and purity. sigmaaldrich.com

Peptide aggregation is caused by the formation of intermolecular hydrogen bonds, which create stable secondary structures that render the growing peptide chain inaccessible to reagents. sigmaaldrich.com This is particularly common in hydrophobic sequences or those containing residues like Gln, Ser, and Thr. sigmaaldrich.com

Enhancement of Peptide Solubility via Derived Linkers

The solubility of synthetic peptides, particularly long or hydrophobic sequences, presents a significant challenge in their synthesis, purification, and application. One strategy to overcome this is the incorporation of solubility-enhancing linkers. While not its primary application, the core structure of 4-aminomethyl-aniline can be integrated into linkers designed to improve the physicochemical properties of peptide conjugates.

Derivatives of the p-aminobenzyl group, the core of 4-Fmoc-aminomethyl-aniline, are central to the construction of linkers used in antibody-drug conjugates (ADCs). For instance, the introduction of a hydrophilic linker-payload, such as the mc-Val-Cit-PABA linker connected to a payload, can result in more hydrophilic conjugates, which can improve stability and solubility in aqueous media mdpi.com. By modifying the aniline or aminomethyl groups with hydrophilic moieties like polyethylene (B3416737) glycol (PEG), researchers can create linkers that impart greater water solubility to the final peptide construct, thereby facilitating handling and improving pharmacokinetic profiles in therapeutic applications.

Role in Non-Standard Amino Acid Incorporation and Peptide Modification

The introduction of non-proteinogenic, or non-standard, amino acids (nsAAs) into peptide chains is a powerful technique for creating peptides with novel structures and functions nih.gov. This compound can be utilized as a precursor for a non-standard amino acid, introducing a versatile handle for further modification.

Once incorporated into a peptide sequence via solid-phase peptide synthesis (SPPS), the aniline nitrogen or the deprotected aminomethyl group can serve as a specific point for chemical elaboration. This allows for late-stage functionalization of the peptide, a strategy that avoids potential interference of sensitive functional groups with the harsh conditions of peptide synthesis. For example, 4-aminobenzylamine (B48907), the core of the title compound, has been used in the preparation of novel acridine-based amino acids and fluorescent anion sensors chemicalbook.comsigmaaldrich.com. This approach enables the creation of peptides with unique functionalities that are not accessible from the canonical 20 amino acids.

Peptide modification services frequently offer a wide array of alterations to enhance stability or function, and the inclusion of building blocks like 4-Fmoc-aminomethyl-aniline provides a gateway to custom modifications, including the attachment of reporter groups or other bioactive molecules reading.ac.uk.

Methodological Advancements in SPPS Utilizing 4-Fmoc-aminomethyl-aniline Derivatives

Solid-phase peptide synthesis (SPPS) has been revolutionized by the development of novel linkers and building blocks that enable the efficient synthesis of complex peptides. The use of pre-functionalized building blocks like this compound represents a methodological advancement, particularly for the synthesis of C-terminally modified peptides.

Traditionally, modifications at the C-terminus are challenging and can lead to side reactions or racemization of the C-terminal amino acid nih.gov. By using a derivative of 4-aminomethyl-aniline as a linker attached to the solid support, a peptide can be synthesized and subsequently cleaved to yield a C-terminal N-alkyl amide. This circumvents the issues associated with solution-phase coupling to amines after cleavage nih.gov.

The para-aminobenzyl (PAB) scaffold, central to this compound, is a key component of various linkers used in SPPS, including the PAL (Peptide Amide Linker) resin, which is designed for the synthesis of peptide amides nih.govunimi.it. The development of linkers such as the cathepsin B-cleavable Mc-Val-Cit-PABOH, which utilizes a p-aminobenzyl alcohol spacer, demonstrates the importance of this structural motif in modern SPPS for creating complex bioconjugates directly on the solid phase nih.gov. This approach, which avoids undesirable epimerization, is a significant improvement over earlier methods nih.gov.

Bioconjugation and Chemical Biology Research

The aniline and aminomethyl functionalities of this compound make its derivatives exceptionally useful in bioconjugation and chemical biology. The core structure is particularly famous for its role in self-immolative linkers.

Development of Novel Bioconjugation Chemistries

The most significant application of the 4-aminobenzyl structure is in the design of self-immolative linkers, particularly the p-aminobenzyl carbamate (B1207046) (PABC) system unimi.itsigutlabs.com. This linker is a cornerstone of modern antibody-drug conjugate (ADC) technology mdpi.comnih.gov.

The PABC linker connects a payload (e.g., a cytotoxic drug) to a cleavable trigger (e.g., a dipeptide like Val-Cit). Upon enzymatic cleavage of the trigger by a protease like cathepsin B, which is often overexpressed in the tumor microenvironment, a free p-aminobenzyl group is exposed nih.govmdpi.comiris-biotech.de. This initiates a spontaneous 1,6-electronic cascade elimination, leading to the formation of an aza-quinone methide intermediate and carbon dioxide, which cleanly releases the unmodified drug payload reading.ac.ukunimi.it. This traceless release mechanism is a major advancement in drug delivery, ensuring the payload is delivered in its most active form.

The versatility of this chemistry has led to numerous variations to fine-tune the linker's properties, including modifications to the PABC core to improve stability and release kinetics nih.gov.

Table 1: Key Self-Immolative Linker Systems Based on the p-Aminobenzyl Scaffold

| Linker System | Abbreviation | Release Mechanism Trigger | Released Payload Functional Group | Key Feature | Reference |

|---|---|---|---|---|---|

| para-Aminobenzyl Carbamate | PABC | Enzymatic cleavage (e.g., Cathepsin B) | Amine | Most common self-immolative linker in approved ADCs; undergoes 1,6-elimination. | mdpi.comunimi.itiris-biotech.de |

| para-Aminobenzyl Ether | PABE | Enzymatic cleavage | Phenol/Alcohol | Used for payloads containing hydroxyl or phenolic groups. | unimi.itiris-biotech.de |

| m-Amide p-Aminobenzyl Carbamate | MA-PABC | Enzymatic cleavage | Amine | Designed for improved stability in mouse serum while maintaining efficient proteolytic cleavage. | nih.gov |

| Quaternary Ammonium Linker | PABQ | Enzymatic cleavage | Tertiary Amine | Expands ADC technology to include tertiary amine-containing payloads. | unimi.itnih.gov |

Construction of Molecular Probes for Biomolecule Labeling and Imaging Research

The dual functionality of the 4-aminomethyl-aniline scaffold makes it a valuable component in the synthesis of molecular probes for labeling and imaging. The aminomethyl and aniline groups can be orthogonally functionalized to attach a reporter molecule (like a fluorophore) and a targeting ligand, respectively.

Research has shown that 4-aminobenzylamine can be used to synthesize novel fluorescent Photoinduced Electron Transfer (PET) anion sensors chemicalbook.comsigmaaldrich.com. Furthermore, a patent describes the use of 4-aminobenzyl alcohol, a closely related derivative, as an intermediate for preparing probes intended for the labeling of proteins and DNA google.com. These probes are essential tools in chemical biology for visualizing cellular components and processes, enabling detailed analysis of biomolecule localization and function tocris.com. The development of such probes is critical for both basic research and diagnostic applications.

Engineering of Research Tools for Targeted Delivery Studies

The engineering of tools for targeted delivery, especially for anti-cancer therapy, is arguably the most impactful application of linkers derived from 4-aminomethyl-aniline's core structure. The PABC self-immolative linker is a central component in numerous antibody-drug conjugates (ADCs) that are either approved or in clinical development sigutlabs.commdpi.comcreative-biolabs.comyoutube.com.

ADCs are designed to deliver highly potent cytotoxic drugs specifically to cancer cells, thereby minimizing off-target toxicity nih.govnih.gov. The linker's role is critical: it must be stable in systemic circulation but must efficiently release the drug upon internalization into the target cell nih.govnih.gov. The Val-Cit-PABC linker system is widely employed because the dipeptide is a substrate for lysosomal proteases found inside cancer cells nih.govmdpi.com. This ensures that the drug release is localized, maximizing efficacy and reducing side effects.

The modularity of the PABC system allows researchers to connect various payloads and antibodies, making it an invaluable tool for studying targeted therapy. By synthesizing different ADC constructs using this linker technology, researchers can investigate factors such as antigen targeting, drug potency, and linker stability to develop more effective cancer therapeutics.

Table 2: Examples of Research Findings in Targeted Delivery using PABC-based Linkers

| Research Focus | Key Finding | Significance | Reference |

|---|---|---|---|

| Linker Stability | The Val-Cit-PABC linker is significantly more stable in plasma than linkers like Phe-Lys-PABC, reducing premature drug release. | Enhances safety and ensures more of the drug reaches the target tumor site. | mdpi.com |

| Payload Release Mechanism | The PABC spacer facilitates the release of the unmodified payload after enzymatic cleavage of the dipeptide trigger via a 1,6-elimination cascade. | Ensures the drug is released in its fully active form, maximizing cytotoxicity in the target cell. | unimi.itmdpi.com |

| Synthetic Route Improvement | A modified, scalable synthesis of the Mc-Val-Cit-PABOH linker was developed that avoids epimerization of the citrulline residue. | Improves the quality and consistency of the linker, which is critical for clinical development of ADCs. | nih.gov |

| Hydrophilicity and Stability | Introduction of a PABC linker on a payload can lead to more hydrophilic conjugates with improved stability in blood. | Better pharmacokinetic properties and potentially lower non-specific uptake. | mdpi.com |

Material Science and Polymer Chemistry

The bifunctional nature of 4-Fmoc-aminomethyl-aniline, with its protected aminomethyl group and a reactive aniline moiety, makes it a prime candidate for incorporation into polymeric structures and for the surface modification of materials.

Functionalization of Polymeric Supports and Surfaces

The immobilization of chemical species onto solid supports is a cornerstone of solid-phase synthesis, combinatorial chemistry, and the development of functional materials. mdpi.com this compound can serve as a key linker molecule for the functionalization of polymeric supports, such as polystyrene resins. The primary aromatic amine of the aniline moiety can be covalently attached to a pre-functionalized polymer, for instance, a chloromethylated or brominated polystyrene resin.

Once anchored to the support, the Fmoc group can be selectively removed under mild basic conditions, typically using a solution of piperidine in a suitable solvent like dimethylformamide (DMF), to expose the aminomethyl group. nih.govnih.gov This newly liberated amine provides a reactive site for the subsequent attachment of a wide array of molecules, including peptides, small organic molecules, or other functional moieties. This strategy is particularly prevalent in solid-phase peptide synthesis (SPPS), where the resin-bound amine serves as the starting point for peptide chain elongation. nih.govsigmaaldrich.com

The use of linkers like 4-Fmoc-aminomethyl-aniline allows for the creation of resins with well-defined and accessible functional sites, which is crucial for the efficiency and purity of the synthesized products. semanticscholar.org The properties of the resulting functionalized polymer can be tailored by the choice of the attached molecule.

Table 1: Comparison of Resins for Solid-Phase Synthesis

| Resin Type | Functional Group | Typical Application | Cleavage Conditions |

| Merrifield Resin | Chloromethyl | Peptide acids (Boc-strategy) | Strong acid (e.g., HF) |

| Wang Resin | p-Alkoxybenzyl alcohol | Peptide acids (Fmoc-strategy) | Moderate acid (e.g., TFA) |

| Rink Amide Resin | Fmoc-protected amino-functionalized linker | Peptide amides (Fmoc-strategy) | Mild acid (e.g., TFA) |

| Polystyrene functionalized with 4-aminomethyl-aniline | Aminomethyl | General purpose functionalization, peptide synthesis | Dependent on attached molecule |

Synthesis of Functional Materials via Derived Monomers

Beyond surface functionalization, this compound can be envisioned as a precursor for the synthesis of novel monomers, which can then be polymerized to create functional materials with unique properties. The primary aniline group can be transformed into a polymerizable functional group, such as an acrylamide (B121943) or a styrenic derivative.

For instance, the aniline nitrogen can react with acryloyl chloride or a similar reagent to form an N-substituted acrylamide monomer. Following the protection of the aniline nitrogen, the Fmoc group on the aminomethyl moiety can be removed, and the resulting amine can be further functionalized before or after polymerization. This approach allows for the synthesis of polymers with pendant functional groups that can be tailored for specific applications, such as sensing, separations, or as biocompatible materials. nih.govrsc.org

Polyamides are another class of polymers that can be synthesized from derivatives of 4-aminomethyl-aniline. mdpi.comresearchgate.netnih.gov After deprotection of the Fmoc group, the resulting diamine (4-aminobenzylamine) can be subjected to polycondensation with various diacyl chlorides to yield polyamides with specific properties conferred by the incorporated aminomethyl-aniline unit. researchgate.netnih.gov The properties of these polyamides, such as thermal stability and solubility, can be modulated by the choice of the diacid chloride co-monomer. nih.gov

Table 2: Potential Polymer Architectures from 4-Fmoc-aminomethyl-aniline Derived Monomers

| Monomer Type | Polymerization Method | Resulting Polymer | Potential Applications |

| Acrylamide derivative | Free radical polymerization | Poly(acrylamide) with pendant functional groups | Hydrogels, drug delivery, sensors |

| Styrenic derivative | Various polymerization techniques | Functionalized polystyrene | Specialty resins, functional coatings |

| Diamine derivative (post-Fmoc deprotection) | Polycondensation with diacyl chlorides | Polyamides | High-performance fibers, engineering plastics |

Catalysis Research: Organocatalysis and Ligand Design

The structural motifs present in this compound also lend themselves to applications in catalysis, both as a precursor to chiral scaffolds in organocatalysis and as a building block for the design of ligands for metal-catalyzed reactions.

Application in Asymmetric Synthesis as a Chiral Scaffold or Precursor

While this compound itself is an achiral molecule, it can serve as a valuable starting material for the synthesis of chiral molecules that can act as organocatalysts or chiral auxiliaries. The primary aniline and the aminomethyl group provide two distinct points for modification.

One potential strategy involves the resolution of a racemic derivative of 4-aminomethyl-aniline. For example, a reaction that introduces a chiral center, followed by separation of the enantiomers, can provide access to enantiopure building blocks. wiley.com These chiral building blocks can then be incorporated into more complex molecular architectures to create novel chiral catalysts. Chiral primary amines are valuable structural motifs in many organocatalysts, and methods for their enantioselective synthesis are of significant interest. rsc.org

Furthermore, the aniline moiety can be used as a handle to attach the molecule to a chiral support or to introduce a chiral directing group, which can then influence the stereochemical outcome of a reaction at a different part of the molecule. The field of asymmetric catalysis heavily relies on the development of new chiral ligands and catalysts, and versatile building blocks like this compound can contribute to this endeavor. nih.govorganic-chemistry.org

Exploration of Derivatives as Ligands in Metal-Catalyzed Reactions

The aniline and aminomethyl functionalities of 4-aminomethyl-aniline (obtained after Fmoc deprotection) are excellent coordinating groups for a wide range of transition metals. This makes derivatives of this compound attractive candidates for the synthesis of novel ligands for metal-catalyzed reactions. researchgate.netnih.gov

By modifying the basic scaffold of 4-aminomethyl-aniline, it is possible to design ligands with specific steric and electronic properties. For example, substitution on the phenyl ring or on the nitrogen atoms can be used to tune the electron-donating ability and the steric bulk of the resulting ligand. These properties are crucial in controlling the activity and selectivity of the metal catalyst. derpharmachemica.com

Aniline and benzylamine (B48309) derivatives have been successfully employed as ligands in a variety of metal-catalyzed reactions, including cross-coupling reactions and C-H functionalization. nih.govacs.org The development of new ligands is a continuous effort in the field of catalysis, aiming to improve reaction efficiency, selectivity, and scope. The modular nature of this compound, allowing for sequential functionalization at its two amine sites, provides a platform for the combinatorial synthesis of new ligand libraries for catalyst screening. Chiral versions of these ligands could also be developed for applications in asymmetric catalysis. rsc.org

Analytical and Characterization Methodologies in Research on 4 Fmoc Aminomethyl Aniline Hydrochloride Derived Compounds

Spectroscopic Techniques for Structural Elucidation of Research Intermediates and Products

Spectroscopic methods are indispensable tools for the unambiguous identification and structural characterization of newly synthesized compounds derived from 4-Fmoc-aminomethyl-aniline hydrochloride. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques utilized for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the context of this compound derivatives, ¹H NMR spectroscopy is used to identify the characteristic protons of the fluorenylmethoxycarbonyl (Fmoc) group, the aminomethyl linker, and the aniline (B41778) ring. For instance, the protons of the fluorene (B118485) group typically appear as a series of multiplets in the aromatic region (δ 7.2-7.8 ppm). rsc.org The methylene (B1212753) protons of the aminomethyl group (-CH₂-) adjacent to the Fmoc group would be expected to produce a doublet around δ 4.5 ppm, while the benzylic protons of the aniline moiety would also have a characteristic chemical shift. rsc.orgrsc.org ¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. rsc.org

Mass Spectrometry (MS) is employed to determine the molecular weight of the synthesized compounds and to gain structural information through fragmentation analysis. In the analysis of Fmoc-protected compounds, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques. chainonbio.com The mass spectrum of a derivative of this compound would be expected to show a molecular ion peak corresponding to its calculated molecular weight. Characteristic fragmentation patterns include the loss of the Fmoc group (or parts of it) and cleavages within the aniline derivative portion of the molecule, which can help to confirm the structure of the synthesized compound. chainonbio.comnih.govnih.gov For example, a common fragment observed in the mass spectra of Fmoc-derivatives is at m/z 179, corresponding to the fluorenyl cation. chainonbio.com

Interactive Table 1: Representative Spectroscopic Data for Aniline and Fmoc-Protected Amine Derivatives

| Compound/Fragment | Technique | Key Signals/Fragments (m/z or δ) | Reference |

| Aniline | ¹H NMR | δ 6.7-7.2 (aromatic protons), δ 3.6 (NH₂) | chemicalbook.com |

| N-(9-Fluorenylmethoxycarbonyl)aniline | ¹H NMR | δ 7.31-7.79 (Fmoc aromatic protons), δ 6.59 (NH), δ 4.54 (CH₂), δ 4.27 (CH) | rsc.org |

| N-(4-methoxybenzyl)aniline | ¹H NMR | δ 7.03-7.16 (aromatic protons), δ 4.10 (CH₂), δ 3.65 (OCH₃) | rsc.org |

| Fmoc group fragment | Mass Spec | m/z 179 | chainonbio.com |

| 4'-Aminoacetophenone hydrochloride | ¹H NMR | Signals in aromatic and aliphatic regions | chemicalbook.com |

Quantitative Assays for Reaction Monitoring in Academic Studies

Quantitative assays are crucial for monitoring the progress of chemical reactions in real-time, allowing researchers to determine reaction kinetics, optimize reaction conditions, and identify the endpoint of a reaction. In academic studies involving this compound, quantitative analysis is often performed using HPLC and UV-Visible spectroscopy.

Quantitative High-Performance Liquid Chromatography (HPLC) is a highly accurate method for monitoring reaction progress. researchgate.net By taking aliquots from the reaction mixture at different time points and analyzing them by HPLC, the concentration of the starting material (this compound) and the product can be determined. This is achieved by creating a calibration curve with known concentrations of the analyte and then calculating the concentration in the reaction samples based on their peak areas. nih.govdss.go.thnih.gov The disappearance of the starting material and the appearance of the product can be plotted against time to determine the reaction rate. researchgate.net

UV-Visible Spectroscopy can also be employed for reaction monitoring, particularly for reactions involving the cleavage of the Fmoc protecting group. spectroscopyonline.com The Fmoc group is typically removed under basic conditions (e.g., using piperidine), which results in the formation of a dibenzofulvene-piperidine adduct. researchgate.net This adduct has a characteristic UV absorbance maximum at around 301 nm. researchgate.net By monitoring the increase in absorbance at this wavelength over time, the rate of the Fmoc deprotection reaction can be quantified. researchgate.net This method provides a continuous and straightforward way to follow the progress of this specific type of reaction. rsc.orgresearchgate.netspectroscopyonline.comresearchgate.net

Interactive Table 3: Quantitative Assays for Monitoring Reactions of Fmoc-Protected Compounds

| Assay Technique | Principle | Analyte Monitored | Detection | Reference |

| Quantitative HPLC | Separation and quantification based on peak area | Starting material, product, or byproducts | UV or Fluorescence | researchgate.netnih.gov |

| UV-Visible Spectroscopy | Monitoring the formation of the dibenzofulvene-piperidine adduct | Dibenzofulvene-piperidine adduct | UV absorbance at ~301 nm | researchgate.net |

| HPLC-UV | Derivatization with FMOC-Cl and quantification | Amino acids | UV | helsinki.fi |

| HPLC with Fluorescence | Derivatization with OPA/FMOC | Primary and secondary amino acids | Fluorescence | dss.go.th |

Theoretical and Computational Studies on 4 Fmoc Aminomethyl Aniline Hydrochloride and Its Derivatives

Conformational Analysis and Molecular Modeling

Molecular modeling of 4-Fmoc-aminomethyl-aniline hydrochloride is essential for understanding its three-dimensional structure and flexibility, which are key determinants of its function as a linker. The molecule is composed of three main parts: the bulky, rigid fluorenylmethoxycarbonyl (Fmoc) group, the flexible aminomethyl bridge, and the aniline (B41778) aromatic ring. Conformational analysis focuses on determining the most stable spatial arrangements (conformers) of these parts relative to one another.

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of the molecule in different environments, such as in solution or when attached to a solid support. These simulations model the movement of atoms over time, providing a picture of the accessible conformations and the transitions between them.

Table 1: Representative Dihedral Angles for a Low-Energy Conformer of 4-Fmoc-aminomethyl-aniline (Note: This data is illustrative, based on computational principles, as specific experimental or calculated values for this exact molecule are not publicly available.)

| Dihedral Angle | Atoms Involved | Predicted Value (Degrees) | Description |

| ω (omega) | C(fluorene)-O-C(=O)-N | ~180° | The carbamate (B1207046) bond is typically planar (trans) to maximize resonance stabilization. |

| φ (phi) | O-C(=O)-N-CH₂ | ~±150° | Defines the rotation around the N-Cα bond of the linker, influenced by the steric bulk of the Fmoc group. |

| ψ (psi) | C(=O)-N-CH₂-C(aniline) | ~±60° or ~180° | Describes rotation around the Cα-Cβ bond, with staggered conformations being energetically favored. |

| χ (chi) | N-CH₂-C(aniline)-C(aniline) | ~90° | Represents the orientation of the aminomethyl group relative to the plane of the aniline ring. |

Reaction Mechanism Elucidation Through Computational Chemistry

The most critical reaction involving 4-Fmoc-aminomethyl-aniline is the cleavage of the Fmoc protecting group, a necessary step in applications like solid-phase peptide synthesis (SPPS). chemimpex.comnih.gov Computational chemistry plays a crucial role in elucidating the mechanism of this deprotection reaction.

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. nih.govresearchgate.net This two-step process has been modeled computationally for similar Fmoc-protected amines. researchgate.netembrapa.br

Proton Abstraction: The reaction is initiated by a base, typically a secondary amine like piperidine (B6355638), which abstracts the acidic proton from the C9 position of the fluorene (B118485) ring. researchgate.net Quantum mechanics calculations can model the transition state of this proton transfer, determining its activation energy.

β-Elimination and Intermediate Trapping: The resulting carbanion undergoes a rapid elimination, cleaving the C-O bond to release the free amine, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF). researchgate.netembrapa.br The reaction is driven to completion because the amine base used for deprotection also acts as a scavenger, trapping the DBF to form a stable, neutral adduct. nih.gov

Computational studies can map the entire reaction coordinate, calculating the energies of reactants, transition states, and intermediates. This helps in understanding the reaction kinetics and the factors that can influence its efficiency. For instance, the choice of base and solvent can be optimized based on calculations of their interaction energies with the substrate and intermediates. nih.gov

Table 2: Key Stages of Fmoc Deprotection Investigated by Computational Chemistry (Based on the general mechanism described in the literature)

| Stage | Description | Computational Focus | Key Species |

| 1. Initial State | Fmoc-protected amine and base (e.g., piperidine) in a solvent (e.g., DMF). | Geometry optimization and energy calculation of reactants. | R-NH-Fmoc, Piperidine |

| 2. Proton Abstraction | The base removes the C9-proton from the fluorene ring. | Calculation of the transition state structure and activation energy for proton transfer. | [Fluorenyl Carbanion Intermediate]⁻ |

| 3. β-Elimination | Cleavage of the C-O bond, releasing the free amine and dibenzofulvene (DBF). | Modeling the bond-breaking process and the formation of products. | R-NH₂, CO₂, Dibenzofulvene |

| 4. DBF Trapping | The scavenger base attacks the electrophilic DBF. | Calculation of the reaction pathway for the formation of the DBF-base adduct. | DBF-Piperidine Adduct |

| 5. Final State | Deprotected amine and the stable DBF-adduct. | Energy calculation of the final products to determine overall reaction thermodynamics. | R-NH₂, DBF-Piperidine Adduct |

These theoretical investigations are vital for troubleshooting and improving synthetic protocols, such as minimizing side reactions like aspartimide formation in peptide synthesis. nih.gov

Structure-Activity Relationship (SAR) Studies for Research Applications

Structure-Activity Relationship (SAR) studies, often supported by computational modeling, explore how modifications to the chemical structure of this compound and its derivatives affect their performance in specific applications. As a bifunctional linker, its structure can be systematically altered to optimize properties like solubility, stability, and binding affinity in the final conjugate. chemimpex.comnih.gov

Key areas of SAR exploration include:

Linker Length and Flexibility: The aminomethyl group can be extended (e.g., to aminoethyl) or made more rigid. Computational docking studies can predict how these changes affect the ability of a PROTAC to simultaneously bind a target protein and an E3 ligase. nih.gov Flexible linkers are common, but can sometimes lead to poor water solubility due to their hydrophobic nature. nih.gov

Aniline Ring Substitution: Introducing substituents onto the aniline ring can modulate electronic properties, hydrophilicity, and metabolic stability. For example, adding electron-withdrawing groups could alter the pKa of the anilino nitrogen, while adding polar groups could enhance water solubility. SAR studies on other bioactive molecules have shown that such modifications are critical for tuning activity. nih.gov

Modification of the Core Scaffold: Replacing the aniline ring with other aromatic or cycloalkane structures can introduce rigidity and new interaction points. nih.gov Computational models can predict the conformational impact of these changes, guiding the synthesis of derivatives with improved properties.

Table 3: Illustrative Structure-Activity Relationship (SAR) Concepts for Derivatives (This table presents hypothetical modifications and their potential impact based on established principles in medicinal chemistry and linker design.)

| Molecular Region | Structural Modification | Potential Impact | Research Application |

| Aniline Ring | Addition of a methoxy (B1213986) (-OCH₃) group | Increased hydrophilicity; potential for new hydrogen bond interactions. | Improving solubility of peptide-drug conjugates. nih.gov |

| Aniline Ring | Replacement of phenyl with cyclohexyl | Increased flexibility and sp³ character; loss of aromatic interactions. | Tuning linker rigidity in PROTAC design. nih.gov |

| Aminomethyl Linker | Extension to aminopropyl chain | Increased distance and flexibility between conjugated moieties. | Optimizing binding distance for bivalent inhibitors. nih.gov |

| Aminomethyl Linker | Incorporation into a piperidine ring | Increased rigidity and defined conformational geometry. | Creating conformationally constrained linkers for improved target binding. nih.gov |

Through iterative cycles of computational design, chemical synthesis, and biological evaluation, SAR studies on derivatives of this compound enable the rational development of highly potent and specific molecules for research and therapeutic applications. nih.govmdpi.com

Future Research Directions and Emerging Paradigms

Expansion into Advanced Peptide and Protein Engineering

The foundational role of 4-Fmoc-aminomethyl-aniline hydrochloride as a linker in solid-phase peptide synthesis (SPPS) provides a strong basis for its expansion into more complex peptide and protein engineering. springernature.com The Fmoc protecting group is crucial in SPPS, allowing for sequential addition of amino acids to build a peptide chain. nih.gov Its base-lability, contrasting with acid-labile side-chain protecting groups, is a key feature of its utility. broadpharm.com

Future research is trending towards the use of specialized linkers, known as "safety-catch" linkers, which offer enhanced stability and controlled cleavage. researchgate.netmdpi.com These linkers are stable under the conditions used for both Fmoc and tert-butoxycarbonyl (Boc) deprotection but can be activated for cleavage by a specific chemical reaction. researchgate.netmdpi.com This allows for greater flexibility in synthetic strategies, including the assembly of complex peptide structures and the synthesis of peptide thioesters. researchgate.net The 4-aminomethyl-aniline scaffold is a candidate for incorporation into novel safety-catch linker designs, potentially enabling more sophisticated protein modifications and the synthesis of protein-drug conjugates.

Furthermore, the aniline (B41778) component of the molecule can be leveraged to create peptidomimetics with altered pharmacokinetic profiles. The rigid aniline ring can introduce conformational constraints into a peptide backbone, which can be crucial for enhancing biological activity or stability. By designing and synthesizing novel peptide constructs incorporating this linker, researchers can explore new therapeutic modalities and biological tools. The development of fusion proteins, where different protein domains are connected by linkers, is another area of expansion. nih.gov While often composed of flexible amino acid sequences, engineered chemical linkers derived from scaffolds like 4-Fmoc-aminomethyl-aniline could offer precise control over the spacing and orientation of fused domains, potentially enhancing the function of bifunctional therapeutics. nih.gov

Novel Applications in Supramolecular Chemistry and Nanotechnology

Supramolecular chemistry, which studies chemical systems composed of multiple molecules, is a field ripe for the application of aniline derivatives. youtube.com The process of self-assembly, driven by non-covalent interactions, allows for the creation of ordered nanostructures from molecular building blocks. youtube.com Aniline and its derivatives are known to form polymers, such as polyaniline (PANI), which have interesting electronic and morphological properties. nih.gov

The this compound molecule possesses distinct regions—the aromatic fluorenyl group, the carbamate (B1207046) linker, and the aniline head—that can participate in various non-covalent interactions, including π-π stacking and hydrogen bonding. These interactions are the driving forces behind self-assembly processes. nih.gov Future research could explore the self-assembly of this molecule, or its derivatives, into nanotubes, vesicles, or hydrogels. For instance, peptide-based molecules are known to self-assemble into nanomaterials with applications in biomedicine, such as for drug delivery or as diagnostic agents. researchgate.net

In nanotechnology, aniline derivatives are being explored for the creation of functional materials at the cellular level. Research has shown that genetically targeted enzymes can catalyze the polymerization of aniline monomers on the surface of living cells, creating conductive polymer coatings. nih.gov The 4-Fmoc-aminomethyl-aniline scaffold could be adapted for such bio-orthogonal chemistry, enabling the construction of nano-bioelectronic interfaces or the targeted delivery of materials to specific tissues. The integration of such molecules into hydrogels could also lead to smart materials that respond to stimuli like pH or light, with potential applications in sensors and regenerative medicine. acs.org

Development of Sustainable Synthetic Routes and Methodologies

The pharmaceutical and chemical industries are increasingly focused on "green chemistry" to reduce their environmental impact. nih.govpeptide.com A significant portion of the waste generated during peptide synthesis comes from the solvents used, such as N,N-dimethylformamide (DMF) and dichloromethane, which have toxicity concerns. researchgate.netrsc.org A major area of future research is the development of more sustainable synthetic methods for producing and utilizing compounds like this compound.

Research into greening peptide synthesis focuses on several key areas:

Solvent Replacement : Finding greener alternatives to conventional solvents is a high priority. nih.govresearchgate.net Studies have explored using solvents like propylene (B89431) carbonate or even water for peptide synthesis and Fmoc-protection steps. researchgate.netresearchgate.net

Catalyst-Free Reactions : Developing methods that avoid the need for catalysts, especially those based on heavy metals, simplifies purification and reduces waste. researchgate.net Efficient, catalyst-free methods for the Fmoc protection of amines in aqueous media have been reported. researchgate.net

Process Optimization : Modifying existing protocols to reduce the number of steps and the volume of solvent used is another critical approach. rsc.org For example, strategies that combine the coupling and deprotection steps in SPPS without intermediate washing can significantly reduce solvent consumption. rsc.org

A table comparing conventional and green approaches for related syntheses is presented below.

| Feature | Conventional Method | Emerging Green Method | Source |

| Solvent | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Propylene Carbonate, Water, 2-Methyltetrahydrofuran (2-MeTHF) | researchgate.netrsc.org |

| Catalysis | Often requires base catalysts like pyridine | Catalyst-free conditions in aqueous media or solvent-free microwave synthesis | researchgate.netresearchgate.net |

| Reaction Conditions | May require anhydrous conditions and inert atmospheres | Aqueous media, ambient temperature | researchgate.net |

| Waste Generation | High volume of hazardous organic solvent waste | Reduced solvent volume, use of biodegradable solvents | nih.govrsc.org |

Interdisciplinary Research Integrating this compound Based Scaffolds

The unique combination of a photoactive fluorenyl group, a peptide-compatible linker, and a reactive aniline moiety makes this compound an ideal candidate for interdisciplinary research, particularly at the intersection of chemistry, biology, and materials science.

In materials science, aniline derivatives are precursors to conductive polymers and other functional materials. nih.govacs.org The 4-aminomethyl-aniline portion of the molecule can be polymerized or incorporated into larger polymer backbones. The Fmoc group, which is fluorescent, could serve as a probe to monitor the polymerization process or the material's interaction with its environment. This could lead to the development of novel sensors or "smart" materials that report on their status. For example, aniline-based polymers have been used to create sensors for ammonia (B1221849) and humidity. nih.gov

In chemical biology, the scaffold could be used to create multifunctional molecular probes. The aniline group can be readily modified through diazotization reactions to attach other functional units, while the Fmoc-protected amine provides a handle for conjugation to biomolecules like peptides or DNA. nih.gov This could enable the construction of targeted drug delivery systems, where the aniline-derived portion acts as a carrier or sensor, and the peptide component directs the molecule to a specific biological target, such as a cancer cell. ub.edu The integration of these scaffolds into hydrogels could also produce advanced biomaterials for tissue engineering or as responsive electronic skin. acs.org The ability to bridge the worlds of synthetic polymers and biological macromolecules through a single, versatile scaffold opens up a vast design space for creating next-generation functional materials and biomedical devices.

Q & A

Q. What are the recommended storage conditions for 4-Fmoc-aminomethyl-aniline hydrochloride to ensure stability?

- Methodological Answer: Store the compound at 2–8°C in a tightly sealed, moisture-resistant container. Avoid exposure to light, humidity, and oxidizing agents. For long-term storage, use desiccants or inert gas purging to minimize hydrolysis of the Fmoc group. Refrigeration prevents thermal degradation, as demonstrated in studies on structurally similar Fmoc-amino acids .

Q. Which analytical techniques are essential for confirming the identity and purity of this compound?

- Methodological Answer: Use HPLC (with UV detection at 260–300 nm for Fmoc absorption) and TLC (silica gel plates, eluent: dichloromethane/methanol/acetic acid mixtures) to assess purity. Mass spectrometry (MS) and ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) confirm structural integrity. Cross-validate results to rule out UV-inactive impurities, as emphasized in protocols for Fmoc-azidoalanine derivatives .

Q. What are the primary applications of this compound in peptide synthesis?

- Methodological Answer: The compound serves as a key intermediate in solid-phase peptide synthesis (SPPS) for introducing aromatic amine functionalities. Its Fmoc group enables orthogonal deprotection under mild basic conditions (e.g., 20% piperidine in DMF), as seen in Rink amide linker systems . Applications include synthesizing peptide-drug conjugates or modified amino acid residues.

Advanced Research Questions

Q. How can researchers mitigate racemization and dimerization during coupling reactions involving this compound?

- Methodological Answer: To minimize racemization :

- Use coupling agents like HBTU/HOBt or DIC/Oxyma instead of DMAP, which promotes side reactions .

- Conduct reactions at 0–4°C and limit reaction times to <2 hours.

For dimerization : - Optimize stoichiometry (1.5–2.0 equivalents of amino acid) and monitor via TLC (Rf shifts indicate byproducts). Microwave-assisted synthesis may improve efficiency .

Q. How should researchers resolve discrepancies between HPLC purity data and NMR structural analyses?

- Methodological Answer: Discrepancies often arise from UV-inactive impurities (e.g., salts) or residual solvents. Steps include:

- Orthogonal validation : Use LC-MS to correlate mass-to-charge ratios with expected molecular ions.

- NMR solvent suppression : Apply pulse sequences to exclude solvent peaks (e.g., DMSO-d₆).

- Ion-exchange chromatography : Remove ionic contaminants prior to analysis, as recommended for Fmoc-azidophenylalanine .

Q. What strategies optimize the steric accessibility of this compound in peptide elongation?

- Methodological Answer: The Fmoc group’s bulkiness can hinder coupling. Strategies include:

- Microwave-assisted synthesis : Enhances reaction kinetics by reducing steric hindrance through thermal activation .

- Extended coupling times : 6–12 hours for sterically hindered residues.

- Ultrasound-assisted mixing : Improves reagent diffusion in SPPS resin pores, as validated in Fmoc-proline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.